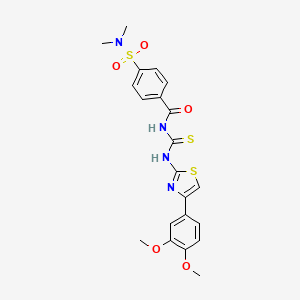

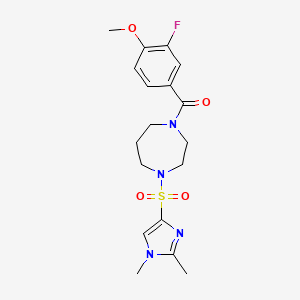

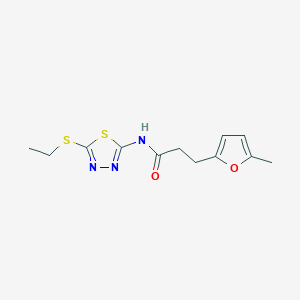

![molecular formula C20H13Cl2N3O B2697865 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-3,5-二氯苯甲酰胺 CAS No. 391218-30-7](/img/structure/B2697865.png)

N-(2-(1H-苯并[d]咪唑-2-基)苯基)-3,5-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学研究应用

Anticancer Potential

The Pd(II) complex derived from this compound has shown remarkable antiproliferative activity against cancer cell lines. In vitro studies demonstrated that the complex effectively inhibits cell growth in MCF7 (breast cancer), A549 (lung cancer), Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma cells. The mechanism involves antiangiogenic effects and apoptosis promotion, making it a potential candidate for anticancer drug development .

Antibacterial Properties

Imidazole-containing compounds, including derivatives of this compound, have been evaluated for antibacterial activity. These compounds exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacterial species. Further research could explore their potential as novel antibacterial agents .

Single-Molecule Magnets

Practically significant materials prepared from (benzo[d]imidazol-2-yl)methanols include Co(II) cubane complexes. These complexes behave as single-molecule magnets with high barriers to spin reversal. Their unique magnetic properties make them interesting for applications in data storage and quantum computing .

Catalysis for Water Electro-Oxidation

A cobalt catalyst derived from related compounds has been developed for water electro-oxidation at neutral pH. This catalyst exhibits promising performance, with low overpotential and high turnover frequency. Such catalysts are crucial for sustainable energy conversion and storage systems .

Fluorophores and Near-Infrared Dyes

Fluorinated derivatives of (benzo[d]imidazol-2-yl)methanols serve as red-emitting fluorophores and near-infrared dyes. These compounds find applications in bioimaging, optical sensors, and photodynamic therapy due to their favorable optical properties .

Antimicrobial Agents

Certain derivatives of this compound have demonstrated cytotoxicity and apoptosis-inducing effects. Additionally, they exhibit prominent antimicrobial activity. Further exploration of their mechanisms and optimization could lead to novel antimicrobial agents .

作用机制

Target of Action

It’s known that imidazole-containing compounds, which include n-(2-(1h-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds have been found to interact with various targets, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .

Biochemical Pathways

Imidazole-containing compounds have been found to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds have been found to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of imidazole-containing compounds in water and other polar solvents can influence their action and efficacy .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-13-9-12(10-14(22)11-13)20(26)25-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTZZHXVQMTWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697793.png)

![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)

![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)

![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)